molecular formula C7H13F3N2O2S B15326192 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide

1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide

Cat. No.: B15326192
M. Wt: 246.25 g/mol
InChI Key: MRBHATBJCOKPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)piperidine
  • 4-(2,2,2-Trifluoroethyl)piperidine
  • 1-(2,2,2-Trifluoroethyl)piperidine-4-amine

Uniqueness

1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide is unique due to the presence of both the trifluoroethyl and sulfonamide groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C7H13F3N2O2S

Molecular Weight

246.25 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-4-sulfonamide

InChI

InChI=1S/C7H13F3N2O2S/c8-7(9,10)5-12-3-1-6(2-4-12)15(11,13)14/h6H,1-5H2,(H2,11,13,14)

InChI Key

MRBHATBJCOKPDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1S(=O)(=O)N)CC(F)(F)F

Origin of Product

United States

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